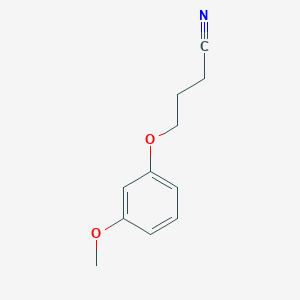![molecular formula C7H16LiP B12591145 Lithium, [[bis(1-methylethyl)phosphino]methyl]- CAS No. 579444-77-2](/img/structure/B12591145.png)
Lithium, [[bis(1-methylethyl)phosphino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [[bis(1-methylethyl)phosphino]methyl]- is a chemical compound that belongs to the class of organophosphorus compounds It features a lithium atom bonded to a phosphine ligand, which is substituted with two isopropyl groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1-methylethyl)phosphino]methyl]- typically involves the reaction of a chlorophosphine with an organolithium reagent. One common method is the reaction of chlorophosphine with isopropylmagnesium chloride (a Grignard reagent) to form the corresponding phosphine, which is then treated with a lithium reagent to yield the desired compound .
Industrial Production Methods
Industrial production of lithium, [[bis(1-methylethyl)phosphino]methyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [[bis(1-methylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal-phosphine complexes. These products have significant applications in catalysis and materials science .
Aplicaciones Científicas De Investigación
Lithium, [[bis(1-methylethyl)phosphino]methyl]- has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound is explored for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its role in medicinal chemistry.
Mecanismo De Acción
The mechanism by which lithium, [[bis(1-methylethyl)phosphino]methyl]- exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include transition metal centers and catalytic cycles in which the compound acts as a ligand, stabilizing reactive intermediates and enhancing reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium, [[bis(1-methylethyl)phosphino]methyl]- include:
- Lithium, [1-[bis(1-methylethyl)phosphino]-2,4-cyclopentadien-1-yl]
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
- PCP pincer complexes
Uniqueness
Lithium, [[bis(1-methylethyl)phosphino]methyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Propiedades
Número CAS |
579444-77-2 |
|---|---|
Fórmula molecular |
C7H16LiP |
Peso molecular |
138.1 g/mol |
Nombre IUPAC |
lithium;methanidyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H16P.Li/c1-6(2)8(5)7(3)4;/h6-7H,5H2,1-4H3;/q-1;+1 |
Clave InChI |
KWHTZBLJXMIZRF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)P([CH2-])C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)





![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)


